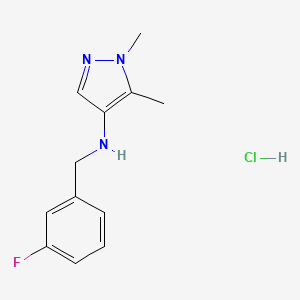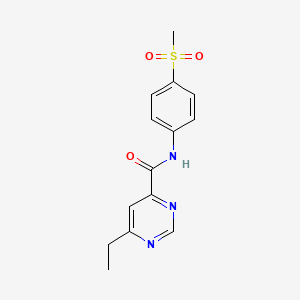![molecular formula C14H20ClN3O B15115097 2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B15115097.png)
2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with 2-aminomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-3-carbaldehyde
- 2-aminomethylphenol
- 1H-pyrazole derivatives
Uniqueness
2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenol group and a pyrazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-8-7-13(16-17)10-15-9-12-5-3-4-6-14(12)18;/h3-8,11,15,18H,9-10H2,1-2H3;1H |
InChI Key |
NKQWLNDOGSYHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B15115016.png)
![9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine](/img/structure/B15115034.png)

![4-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carbonyl)benzonitrile](/img/structure/B15115043.png)
![4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B15115049.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115055.png)

![2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115067.png)
![N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15115068.png)
![2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115074.png)
![N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15115076.png)
![2-[5-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15115090.png)
![2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B15115099.png)
![4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15115102.png)
